Cas no 10162-58-0 (5'-Guanylic acid,7-methyl-, inner salt)

5'-Guanylic acid,7-methyl-, inner salt structure
10162-58-0 structure
Productnaam:5'-Guanylic acid,7-methyl-, inner salt
CAS-nummer:10162-58-0
MF:C11H17N5O8P
MW:378.25514292717
CID:118406
PubChem ID:135398701

5'-Guanylic acid,7-methyl-, inner salt Chemische en fysische eigenschappen

Naam en identificatie

    • 5'-Guanylic acid,7-methyl-, inner salt
    • 2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[hydroxy(phosphonato)methyl]oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one
    • 7-methylguanosine-5'-monophosphate
    • 2-amino-6,9-dihydro-7-methyl-6-oxo-9-1H-Purinium
    • 7-me
    • 7-methyl guanosine
    • 7-Methylguanosin-5'-phosphat
    • 7-methyl-guanosine
    • 7-methylguanosine 5'-monophosphate
    • 7-methylguanosine 5'-phosphate
    • 7-methylguanosine monophosphate
    • 7-methylguanosine-5'-phosphate
    • 7-Methylguanosinium-Kation
    • 7-N-Methylguanosin monophosphat
    • Aids024328
    • Aids-024328
    • N(7)-Methylguanosine
    • N7-Methylguanosin
    • N7-Methylguanosine
    • DB03593
    • [(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
    • 7MG
    • 7-methylguanosine-5/'-monophosphate
    • m7GMP
    • 7-methylguanosine 5'-phosphate(1+)
    • C03998
    • 6-Hydroxy-2-imino-7-methyl-9-(5-O-phosphonopentofuranosyl)-3,9-dihydro-2H-purin-7-ium
    • 7-Methyl-5'-GMP
    • 10162-58-0
    • PD059598
    • 7-methylguanosine 5'-(dihydrogen phosphate)
    • CHEBI:17825
    • 5'-Guanylic acid, 7-methyl-
    • N7-METHYL-GUANOSINE-5'-MONOPHOSPHATE
    • N7-Methyl-GMP
    • NS00069787
    • 47442-17-1
    • ((2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,6,7,8-tetrahydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
    • SCHEMBL20680991
    • DTXSID80906399
    • 9H-Purinium, 2-amino-1,6-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl-, 5'-(dihydrogen phosphate)
    • Q27102647
    • M5SL28EU5R
    • 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-7-methyl-6-oxo-6,9-dihydro-1H-purin-7-ium
    • 7-methyl-5'-guanylic acid
    • 1H-Purinium, 2-amino-6,9-dihydro-7-methyl-6-oxo-9-(5-O-phosphono-beta-D-ribofuranosyl)-
    • 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)oxolan-2-yl)-7-methyl-6-oxo-6,9-dihydro-1H-purin-7-ium
    • CHEMBL1232939
    • BDBM50613701
    • 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-7-methyl-6-oxo-6,9-dihydro-3H-purin-7-ium
    • Inchi: InChI=1S/C11H18N5O8P/c1-15-2-16(7-3(15)8(19)14-11(12)13-7)9-5(18)4(17)6(24-9)10(20)25(21,22)23/h4-6,9-10,17-18,20H,2H2,1H3,(H2,21,22,23)(H3,12,13,14,19)/p-2/t4-,5+,6-,9+,10?/m0/s1
    • InChI-sleutel: FARQFYMXRBUYPU-YLXOIZHRSA-L
    • LACHT: NC1=NC(=O)C2=C(N([C@@H]3O[C@H](C(P([O-])(=O)[O-])O)[C@@H](O)[C@H]3O)CN2C)N1

Berekende eigenschappen

  • Exacte massa: 378.08147452g/mol
  • Monoisotopische massa: 378.08147452g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 4
  • Complexiteit: 628
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 193Ų
  • XLogP3: -3.4

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